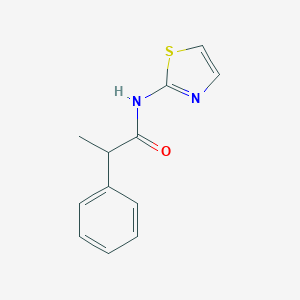![molecular formula C24H25N3O3S B258301 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione, also known as TDZD-8, is a synthetic compound that has been widely studied for its potential therapeutic applications. TDZD-8 belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用机制
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity. This leads to the modulation of various downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. This compound can also induce apoptosis in cancer cells by modulating various signaling pathways. In addition, this compound can enhance insulin sensitivity and improve glucose uptake in skeletal muscle cells.
实验室实验的优点和局限性
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under various conditions, making it suitable for use in various assays. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous assays. In addition, this compound can inhibit the activity of other kinases besides GSK-3β, which can lead to off-target effects.
未来方向
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has several potential future directions for research. One area of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the investigation of the potential use of this compound in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound can also be studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as GSK-3β is involved in the pathogenesis of these diseases. Finally, this compound can be studied for its potential use in the treatment of various types of cancer, either alone or in combination with other chemotherapeutic agents.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound exerts its therapeutic effects by inhibiting the activity of GSK-3β. This compound has several advantages for lab experiments, but also has some limitations. Future research directions for this compound include the development of more potent and selective GSK-3β inhibitors and the investigation of its potential use in the treatment of various diseases.
合成方法
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-allyloxybenzaldehyde with 4-phenyl-1-piperazinecarboxamide in the presence of a catalyst to form a Schiff base. The Schiff base is then reacted with thiazolidine-2,4-dione in the presence of a base to form this compound. The final product is purified by recrystallization and characterized using various spectroscopic techniques.
科学研究应用
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. In addition, this compound has been studied for its potential use in the treatment of diabetes, as it can enhance insulin sensitivity.
属性
分子式 |
C24H25N3O3S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H25N3O3S/c1-2-16-30-21-10-8-19(9-11-21)17-22-23(28)27(24(29)31-22)18-25-12-14-26(15-13-25)20-6-4-3-5-7-20/h2-11,17H,1,12-16,18H2/b22-17+ |
InChI 键 |
BWLGKFWLDXQCBY-OQKWZONESA-N |
手性 SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |
SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |
规范 SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)





![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)

![N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)
![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)